molecular formula C17H21N3O4 B8568198 N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide CAS No. 141332-98-1

N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide

Cat. No. B8568198
CAS RN: 141332-98-1
M. Wt: 331.4 g/mol
InChI Key: GRTXJQJVFSDENZ-UHFFFAOYSA-N
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Description

N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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properties

CAS RN

141332-98-1

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N'-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C17H21N3O4/c1-23-14-7-6-11(8-15(14)24-13-4-2-3-5-13)12(9-18)10-20-17(22)16(19)21/h6-8,12-13H,2-5,10H2,1H3,(H2,19,21)(H,20,22)

InChI Key

GRTXJQJVFSDENZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)N)C#N)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate (332 mg, 0.96 mmol) in methanol (3 mL) was treated with lithium hydroxide monohydrate (126 mg, 2.88 mmol) and stirred for 5 min. The solvent was removed in vacuo, the resin acidified with 10% aqueous hydrochloric acid and partitioned between methylene chloride and water and extracted. The organic extract was dried (magnesium sulfate) and evaporated. The residue was dissolved in ethylene gylcol dimethyl ether (5 mL) and treated with N-methylmorpholine (127 mL, 1.15 mmol) and isobutylchloroformate (143 mL, 1.1 mmol). After 10 min, the reaction was cooled to 0° C. and a solution of ammonia-saturated ethylene glycol dimethyl ether (5-10 mL) was added. The reaction was allowed to stir for 0.5 h at 0° C. and for 2 h at room temperature. The mixture was partitioned between methylene chloride/methanol and water and washed with 10% aqueous hydrochloric acid and water. The organic extract was dried (magnesium sulfate) and evaporated to a white solid. Purification by flash chromatography, eluting with 1:1 ethyl acetate/hexanes, provided a white solid which was triturated with ether, filtered and dried (106.2 mg, 33%): m.p. 176°-177° C.
Name
N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate
Quantity
332 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

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